2-(1-phenylindazol-4-yl)acetic Acid
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Overview
Description
2-(1-phenylindazol-4-yl)acetic Acid is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, which includes a phenyl group attached to the indazole ring, contributes to its diverse pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indazole ring . The phenyl group can be introduced through various substitution reactions, and the acetic acid moiety can be added via carboxylation reactions.
Industrial Production Methods: Industrial production of 2-(1-phenylindazol-4-yl)acetic Acid may involve multi-step processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1-phenylindazol-4-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-phenylindazol-4-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antifungal drug.
Mechanism of Action
The mechanism of action of 2-(1-phenylindazol-4-yl)acetic Acid involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .
Comparison with Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
1-methyl-1H-indazole-4-acetic acid: A derivative with similar anti-inflammatory properties.
2-(1-methyl-1H-indazol-4-yl)propanoic acid: Another derivative with potential therapeutic applications.
Uniqueness: 2-(1-phenylindazol-4-yl)acetic Acid is unique due to the presence of the phenyl group, which enhances its pharmacological properties and broadens its range of applications compared to other indazole derivatives .
Properties
CAS No. |
36751-51-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(1-phenylindazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)9-11-5-4-8-14-13(11)10-16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,18,19) |
InChI Key |
ANSPWBWZNBSLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)CC(=O)O |
Origin of Product |
United States |
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